molecular formula C12H20O2 B6185205 4-(cyclohexylmethyl)oxan-3-one CAS No. 2731010-75-4

4-(cyclohexylmethyl)oxan-3-one

Cat. No.: B6185205
CAS No.: 2731010-75-4
M. Wt: 196.3
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Description

This compound is characterized by its molecular formula C12H20O2 and a molecular weight of 196.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylmethyl)oxan-3-one can be achieved through various organic synthesis procedures. One common method involves the cleavage of methyl ethers with iodotrimethylsilane. In this procedure, cyclohexyl methyl ether is reacted with iodotrimethylsilane in the presence of pyridine and chloroform under nitrogen atmosphere. The reaction mixture is heated at 60°C for 64 hours, followed by the addition of anhydrous methanol and purification through chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods typically include the use of high-purity reagents, controlled reaction conditions, and efficient purification processes to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(cyclohexylmethyl)oxan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(cyclohexylmethyl)oxan-3-one has found applications in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Its derivatives are used in biochemical assays and as probes for studying biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(cyclohexylmethyl)oxan-3-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group, commonly used as a solvent and in the production of nylon.

    Cyclohexyl methyl ether: Used as a solvent and in organic synthesis.

    Tetrahydrofuran: A cyclic ether used as a solvent and in the synthesis of polymers.

Uniqueness

4-(cyclohexylmethyl)oxan-3-one stands out due to its unique oxan-3-one structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective .

Properties

CAS No.

2731010-75-4

Molecular Formula

C12H20O2

Molecular Weight

196.3

Purity

95

Origin of Product

United States

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